BenchChemオンラインストアへようこそ!

Trombodipine

Platelet aggregation Antithrombotic Dihydropyridine

Trombodipine (PCA-4230) is a mechanistically unique 1,4-dihydropyridine derivative that cannot be substituted by conventional calcium channel blockers or standard antiplatelet agents. Unlike nifedipine, it lacks calcium antagonist effects while delivering equipotent VSMC antiproliferative activity (IC50 13 μM) and suppressing c-fos/c-jun proto-oncogene expression by >90%. Its agonist-selective platelet inhibition targets PAF, collagen, epinephrine, and U46619 pathways—sparing ADP—via PDE5A/cGMP modulation, a profile absent from ticlopidine, clopidogrel, or aspirin. Procure for calcium-independent antiproliferative studies, platelet activation pathway dissection, and PDE5A-targeted antithrombotic research.

Molecular Formula C21H24N2O7S
Molecular Weight 448.5 g/mol
CAS No. 113658-85-8
Cat. No. B1199520
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTrombodipine
CAS113658-85-8
Synonyms2-(1,1,3-trioxo-2,3-dihydro-1,2-benzisothiazol-2-yl)ethyl-2,6-dimethyl-5-(ethoxycarbonyl)-4-methyl-1,4-dihydropyridine carboxylate
PCA 4230
PCA-4230
Molecular FormulaC21H24N2O7S
Molecular Weight448.5 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(NC(=C(C1C)C(=O)OCCN2C(=O)C3=CC=CC=C3S2(=O)=O)C)C
InChIInChI=1S/C21H24N2O7S/c1-5-29-20(25)17-12(2)18(14(4)22-13(17)3)21(26)30-11-10-23-19(24)15-8-6-7-9-16(15)31(23,27)28/h6-9,12,22H,5,10-11H2,1-4H3
InChIKeyMCNAAGLIGWJLQX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Trombodipine (CAS 113658-85-8): 1,4-Dihydropyridine Antithrombotic for Vascular Research Procurement


Trombodipine (PCA-4230) is a synthetic 1,4-dihydropyridine (DHP) derivative that functions primarily as an antithrombotic agent via inhibition of platelet aggregation . Unlike classical DHP calcium channel blockers, Trombodipine exhibits a distinct pharmacological profile characterized by selective agonist-dependent platelet inhibition, PDE5A inhibition, and direct antiproliferative effects on vascular smooth muscle cells [1]. The compound reached Phase 2 clinical development for arterial occlusive diseases and thrombosis before discontinuation, establishing a foundational body of preclinical evidence for specialized research applications [2].

Why Trombodipine Cannot Be Substituted with Generic DHP Calcium Channel Blockers or Standard Antiplatelet Agents


Generic substitution with conventional DHP calcium channel blockers (e.g., nifedipine, amlodipine) or standard antiplatelet agents (e.g., ticlopidine, clopidogrel) is scientifically invalid for research applications targeting Trombodipine's specific mechanisms. While Trombodipine shares the 1,4-dihydropyridine core structure with classical L-type calcium channel antagonists, it demonstrates a fundamentally different pharmacological fingerprint: it lacks calcium antagonist effects in several isolated tissue preparations [1], exhibits agonist-selective rather than universal platelet inhibition , and uniquely inhibits PDE5A/cGMP-dependent phosphodiesterase [2]. These mechanistic divergences render Trombodipine irreplaceable for studies investigating differential platelet activation pathways, vascular smooth muscle cell hyperproliferation, or cGMP-mediated antithrombotic mechanisms. The quantitative evidence below substantiates why procurement of the specific compound—rather than a structurally similar analog—is essential for reproducible and interpretable experimental outcomes.

Quantitative Differentiation Guide: Trombodipine vs. Comparator Compounds


Trombodipine Exhibits ~10-Fold Higher Potency Than Nifedipine in Inhibiting Collagen-Induced Platelet Aggregation

In a direct comparison study, Trombodipine (PCA-4230) demonstrated approximately 10-fold greater potency than nifedipine in inhibiting collagen-induced platelet aggregation in human platelet-rich plasma (PRP) . This quantitative differentiation is critical because both compounds are 1,4-dihydropyridine derivatives, yet Trombodipine's superior anti-aggregatory potency is achieved without the pronounced calcium channel blocking effects characteristic of nifedipine. The enhanced potency, coupled with a divergent mechanism of action, makes Trombodipine the preferred research tool for dissecting platelet activation pathways independent of L-type calcium channel modulation.

Platelet aggregation Antithrombotic Dihydropyridine

Trombodipine and Ticlopidine Demonstrate Comparable In Vivo Antithrombotic Efficacy but Operate via Distinct Mechanisms

In an experimental thrombosis and vascular endothelial injury model in rats, Trombodipine (PCA-4230) and ticlopidine produced similar protective effects against prominent thrombus formation and microthrombi, with neither drug modifying the formation of the initial platelet monolayer [1]. However, the two compounds operate through distinct molecular pathways: ticlopidine inhibited ex vivo fibrinogen binding to the platelet fibrinogen receptor (GP IIb/IIIa), whereas Trombodipine did not affect this parameter. Neither compound altered thromboxane A₂ production, coagulation parameters, or fibrinolysis [1]. This mechanistic divergence provides researchers with a unique tool to study fibrinogen receptor-independent antithrombotic pathways.

In vivo thrombosis Antithrombotic Mechanism of action

Trombodipine Inhibits VSMC DNA Synthesis with IC50 = 13 μM and Demonstrates Comparable Antiproliferative Potency to Nifedipine at Equimolar Concentration

In cultured A10 rat vascular smooth muscle cells (VSMCs), Trombodipine (PCA-4230) inhibited serum-induced DNA synthesis with an IC50 value of 13 μM, as measured by BrdU incorporation [1]. In a direct comparison, Trombodipine at 10 μM elicited a degree of inhibition similar to that of nifedipine at equimolar concentration [1]. Furthermore, Trombodipine at 50 μM caused a 95% decrease in c-fos and 90% decrease in c-jun proto-oncogene mRNA expression, indicating a G₀/G₁ cell cycle blockade mechanism [1]. This antiproliferative activity is notable because Trombodipine achieves comparable VSMC growth inhibition to nifedipine while lacking significant calcium channel antagonist effects, providing a cleaner pharmacological tool for studying calcium-independent antiproliferative pathways.

Vascular smooth muscle Antiproliferative Atherosclerosis

Trombodipine Exhibits Agonist-Selective Platelet Inhibition: Potent vs. PAF, Collagen, Epinephrine, and U46619; Weak vs. Thrombin; Inactive vs. ADP

Trombodipine (PCA-4230) demonstrates a unique agonist-selectivity profile that distinguishes it from broad-spectrum antiplatelet agents. In human platelet-rich plasma (PRP), Trombodipine inhibited platelet aggregation and release reaction in a concentration-dependent fashion when collagen, epinephrine, U46619 (thromboxane A₂ agonist), or PAF were used as agonists . In contrast, arachidonic acid- and thrombin-induced aggregation were only slightly impaired, and no inhibition was shown on ADP or calcium ionophore A23187-triggered activation . In rabbit platelets, Trombodipine prevented PAF-evoked variations in phosphoinositide turnover and DAG production in a dose-dependent manner, while thrombin-induced variations were actually enhanced [1]. This selective inhibition profile is fundamentally different from agents like ticlopidine or clopidogrel, which target ADP receptors (P2Y12), and from aspirin, which inhibits cyclooxygenase-dependent thromboxane A₂ synthesis.

Platelet aggregation Agonist selectivity Signal transduction

Trombodipine Inhibits PDE5A (cGMP-Dependent Phosphodiesterase Type V) via Non-Competitive/Uncompetitive Mechanism

Trombodipine (PCA-4230) has been identified as an inhibitor of the platelet cyclic GMP-dependent phosphodiesterase, known as cGB PDE or type V (PDE5A) [1]. On a purified enzyme preparation from rabbit platelets, Trombodipine inhibited PDE5A via a non-competitive/uncompetitive type inhibition mechanism [1]. PDE5A is the primary enzyme responsible for the degradation of cyclic GMP in platelets; its inhibition elevates intracellular cGMP levels, which in turn suppresses platelet activation through cGMP-dependent protein kinase (PKG)-mediated pathways. This mechanism is distinct from that of other DHP calcium channel blockers, which typically do not significantly inhibit PDE5A, and from standard antiplatelet agents such as ticlopidine/clopidogrel (P2Y12 antagonists) or aspirin (COX inhibitor). The PDE5A inhibitory activity of Trombodipine provides a unique molecular basis for its antithrombotic and antiproliferative effects.

PDE5A cGMP Phosphodiesterase Antithrombotic

Trombodipine Lacks Calcium Antagonist Effects in Isolated Tissue Preparations, Distinguishing It from Classical DHP Calcium Channel Blockers

Despite its 1,4-dihydropyridine core structure, Trombodipine (PCA-4230) has been reported to lack calcium antagonist effects on several animal isolated tissue preparations [1]. This is a critical differentiation from classical DHP calcium channel blockers such as nifedipine, amlodipine, and nicardipine, whose primary pharmacological activity is the blockade of L-type voltage-gated calcium channels, leading to vasodilation and negative inotropic effects. The absence of significant calcium channel blockade in Trombodipine means that its antithrombotic and antiproliferative activities are mediated through alternative mechanisms (e.g., PDE5A inhibition, agonist-selective platelet modulation) rather than through calcium channel antagonism. This property is advantageous for studies requiring platelet or VSMC modulation without the confounding hemodynamic or electrophysiological effects associated with L-type calcium channel blockade.

Calcium channel Dihydropyridine Vascular pharmacology

Recommended Research and Industrial Application Scenarios for Trombodipine Procurement


Vascular Smooth Muscle Cell Hyperproliferation Studies (Atherosclerosis/Restenosis Models)

Based on the direct head-to-head evidence showing Trombodipine's IC50 of 13 μM for VSMC DNA synthesis inhibition and its comparable antiproliferative potency to nifedipine at equimolar concentration [1], Trombodipine is ideally suited for in vitro studies of VSMC proliferation relevant to atherosclerosis and restenosis. The compound's demonstrated ability to reduce c-fos (95%) and c-jun (90%) proto-oncogene expression at 50 μM [1] further supports its use in dissecting early G₀/G₁ cell cycle blockade mechanisms. The lack of significant calcium antagonist effects [2] provides a cleaner pharmacological tool compared to nifedipine, enabling calcium-independent antiproliferative pathway analysis. Procurement is recommended for academic and industrial laboratories conducting cardiovascular target validation or screening of novel anti-atherosclerotic agents.

Agonist-Selective Platelet Activation Pathway Dissection (PAF, Collagen, Epinephrine Signaling)

Trombodipine's unique agonist-selectivity profile—potent inhibition of PAF-, collagen-, epinephrine-, and U46619-induced aggregation, with negligible effects on ADP and calcium ionophore A23187 [1]—makes it an essential tool compound for dissecting specific platelet activation pathways. This selectivity is particularly valuable for researchers studying PAF receptor signaling, collagen-GPVI pathways, or epinephrine-mediated platelet potentiation, where standard antiplatelet agents (ticlopidine, clopidogrel, aspirin) are either inactive or confounded by broader mechanisms. The compound's PDE5A inhibitory activity [2] further supports its use in cGMP signaling studies in platelets. Procurement is warranted for specialized thrombosis research laboratories and pharmaceutical screening programs targeting non-ADP platelet activation pathways.

In Vivo Antithrombotic Efficacy Studies with Mechanistic Differentiation from Ticlopidine

The direct comparative evidence demonstrating that Trombodipine achieves in vivo antithrombotic protection comparable to ticlopidine in rat thrombosis models—but without inhibiting fibrinogen binding to GP IIb/IIIa receptors [1]—positions Trombodipine as a valuable comparator or standalone tool for in vivo studies of fibrinogen receptor-independent antithrombotic mechanisms. The compound's reported lack of effects on coagulation and fibrinolytic systems [1] further supports its use as a specific antiplatelet agent in preclinical thrombosis research. Procurement is recommended for academic and contract research organizations (CROs) conducting in vivo efficacy studies of novel antithrombotic candidates or investigating alternative pathways of thrombus formation.

cGMP-Mediated Antithrombotic Mechanism Studies (PDE5A Pharmacology in Platelets)

Trombodipine's demonstrated non-competitive/uncompetitive inhibition of platelet PDE5A (cGMP-dependent phosphodiesterase type V) [1] establishes it as a valuable research reagent for investigating cGMP-mediated antithrombotic mechanisms. The elevation of intracellular cGMP via PDE5A inhibition represents a distinct pharmacological strategy from P2Y12 antagonism, COX inhibition, or GP IIb/IIIa blockade. Given that Trombodipine lacks significant calcium channel antagonist activity [2], it provides a specific probe for PDE5A-mediated platelet inhibition without confounding L-type calcium channel modulation. Procurement is appropriate for academic laboratories and pharmaceutical research groups focusing on cyclic nucleotide signaling in platelets, PDE5A structure-activity relationship studies, or development of novel PDE5A-targeted antithrombotic agents.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for Trombodipine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.